1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1226890-61-4
Cat. No.: VC7748624
Molecular Formula: C8H4F8N2O2
Molecular Weight: 312.119
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226890-61-4 |
|---|---|
| Molecular Formula | C8H4F8N2O2 |
| Molecular Weight | 312.119 |
| IUPAC Name | 2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20) |
| Standard InChI Key | NQACFNIHDULWSY-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is , with a molecular weight of 312.119 g/mol. Its IUPAC name, 2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid, reflects the substituent arrangement: a methyl group at the 1-position, pentafluoroethyl (-CFCF) at the 3-position, trifluoromethyl (-CF) at the 4-position, and a carboxylic acid (-COOH) at the 5-position.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.119 g/mol |
| CAS Number | 1226890-61-4 |
| SMILES | CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O |
| InChI Key | NQACFNIHDULWSY-UHFFFAOYSA-N |
The presence of three fluorinated groups (pentafluoroethyl, trifluoromethyl, and carboxylic acid) confers high electronegativity and lipophilicity, critical for drug penetration and binding affinity.
Structural and Electronic Effects
The pyrazole core’s electron-deficient nature arises from the inductive effects of the fluorine atoms, which stabilize negative charges and reduce susceptibility to oxidative degradation. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, broadening its applicability in formulation chemistry.
Synthesis and Manufacturing
Industrial Synthesis Pathways
Industrial production typically involves regioselective fluorination and cyclization reactions. A patented method for analogous fluoropyrazoles (e.g., 5-fluoro-1H-pyrazoles) employs cyclization of hydrazine derivatives with fluorinated diketones under acidic conditions . For this compound, key steps include:
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Cyclization: Reaction of 1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde with pentafluoroethyl iodide in the presence of a copper catalyst.
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Oxidation: Conversion of the aldehyde group to a carboxylic acid using potassium permanganate () in acidic media.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | CuI, DMF, 80°C, 12h | 65–72 |
| Oxidation | , , 60°C, 6h | 85–90 |
Scalability and Purification Challenges
Industrial scalability requires optimizing fluorination efficiency while minimizing side reactions. Continuous flow reactors have been proposed to enhance mixing and heat transfer during exothermic fluorination steps . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.
Comparative Analysis with Analogous Compounds
Fluorinated Pyrazole Derivatives
The compound’s dual fluorinated groups distinguish it from simpler analogs. For example, 5-fluoro-1H-pyrazole lacks the pentafluoroethyl and trifluoromethyl groups, resulting in lower metabolic stability .
Table 3: Comparative Properties of Fluorinated Pyrazoles
| Compound | LogP | Metabolic Half-Life (h) |
|---|---|---|
| 1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 2.8 | 12.5 |
| 5-Fluoro-1H-pyrazole | 1.2 | 3.2 |
| 1-Methyl-4-trifluoromethylpyrazole | 2.1 | 8.7 |
The pentafluoroethyl group’s steric bulk further slows enzymatic degradation, extending half-life in vivo.
Applications in Pharmaceutical Development
Drug Design and Target Engagement
The carboxylic acid group enables hydrogen bonding with biological targets, while fluorinated substituents enhance blood-brain barrier penetration. Preclinical studies suggest utility in:
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Kinase Inhibition: Binding to ATP pockets of tyrosine kinases via fluorine-mediated hydrophobic interactions.
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Antiviral Therapy: Disruption of viral protease active sites, as seen in SARS-CoV-2 main protease inhibitors.
Materials Science Applications
Liquid Crystal and Polymer Additives
The compound’s rigid, fluorinated structure enhances thermal stability in liquid crystal displays (LCDs). Blending with polyimide matrices increases glass transition temperatures () by 15–20°C.
Surface Modification
Self-assembled monolayers (SAMs) on gold surfaces reduce friction coefficients by 40%, valuable for microelectromechanical systems (MEMS).
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributable to C-F bond cleavage. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C.
Hydrolytic Sensitivity
The carboxylic acid group undergoes slow hydrolysis in alkaline conditions (pH > 9), necessitating pH-controlled formulations.
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